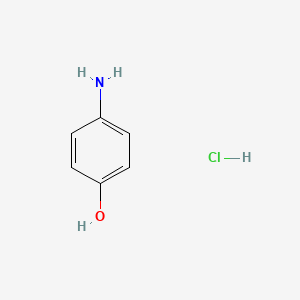

4-Aminophenol hydrochloride

概要

説明

4-Aminophenol hydrochloride, also known as 4-hydroxyaniline hydrochloride, is an organic compound with the molecular formula H₂NC₆H₄OH·HCl. It is typically available as a white crystalline powder and is used in various chemical and industrial applications. This compound is a derivative of 4-aminophenol, which is known for its role as an intermediate in the synthesis of paracetamol (acetaminophen) and other pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: 4-Aminophenol hydrochloride can be synthesized through several methods:

From Nitrobenzene: Partial hydrogenation of nitrobenzene yields phenylhydroxylamine, which rearranges to form 4-aminophenol.

Reduction of 4-Nitrophenol: 4-Nitrophenol can be reduced using various methods, such as hydrogenation over a Raney Nickel catalyst or selective reduction with Tin (II) Chloride in anhydrous ethanol or ethyl ethanoate, followed by conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification and crystallization to obtain the desired product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

化学反応の分析

4-Aminophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: In the presence of a base, this compound readily oxidizes to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines under appropriate conditions.

Substitution: It can undergo electrophilic substitution reactions, such as acylation, to form derivatives like paracetamol.

Common Reagents and Conditions:

Oxidation: Base (e.g., sodium hydroxide), oxygen or other oxidizing agents.

Reduction: Hydrogen gas with a catalyst (e.g., Raney Nickel), Tin (II) Chloride in anhydrous ethanol.

Substitution: Acetic anhydride for acylation reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Paracetamol and other acylated derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Analgesics and Antipyretics

4-Aminophenol hydrochloride serves as a crucial intermediate in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic. The reaction involves acetylating 4-aminophenol with acetic anhydride to yield paracetamol:

This transformation is essential in pharmaceutical chemistry as paracetamol is one of the most commonly prescribed medications worldwide .

1.2 Precursor for Other Pharmaceuticals

Beyond paracetamol, this compound is a precursor for various other pharmaceutical compounds such as amodiaquine (an antimalarial), mesalazine (used in inflammatory bowel disease), and several cannabinoid receptor modulators like AM404 . These derivatives highlight the compound's versatility in medicinal chemistry.

Environmental Applications

2.1 Removal from Wastewater

Recent studies have focused on the removal of 4-aminophenol from aqueous solutions using emulsion liquid membranes. A comparative study showed that acid type facilitated transport mechanisms can achieve up to 40% higher removal rates compared to basic methods . This finding is significant for developing efficient wastewater treatment processes that can mitigate the environmental impact of pharmaceutical contaminants.

2.2 Biodegradation Studies

Research has also explored microbial degradation pathways for 4-aminophenol, revealing that certain bacterial strains can effectively metabolize this compound. Such studies are crucial for understanding bioremediation processes and developing strategies to detoxify environments contaminated with pharmaceutical waste .

Industrial Applications

3.1 Photographic Development

This compound is used as a developer in black-and-white photography under the trade name Rodinal. Its ability to reduce silver halides makes it invaluable in traditional photographic processing . The compound's properties allow for high-quality image development with fine grain and good contrast.

3.2 Hair Dyes

In the cosmetic industry, this compound is employed as a synthetic dye in hair coloring products. It acts as an oxidative dyeing agent, often used in combination with hydrogen peroxide to achieve desired hair colors . Its application requires careful handling due to potential skin sensitization risks associated with its use.

Safety and Toxicological Considerations

While this compound has diverse applications, safety assessments indicate that it poses certain health risks. It can cause skin irritation and sensitization, as well as respiratory issues upon inhalation. Toxicological studies have shown that high doses may lead to nephrotoxic effects, particularly in the context of paracetamol metabolism . Therefore, handling precautions are essential when working with this compound in both laboratory and industrial settings.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of paracetamol | Widely used analgesic |

| Precursor for other drugs | Versatile in medicinal chemistry | |

| Environmental Remediation | Removal from wastewater | Effective treatment method |

| Microbial degradation studies | Insights into bioremediation | |

| Industrial | Photographic development | High-quality image processing |

| Hair dye formulation | Popular in cosmetic products |

作用機序

The mechanism of action of 4-aminophenol hydrochloride involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as carbonic anhydrase, affecting various physiological processes.

Oxidation-Reduction Reactions: The compound participates in redox reactions, influencing cellular oxidative stress and signaling pathways.

類似化合物との比較

4-Aminophenol hydrochloride can be compared with other similar compounds, such as:

2-Aminophenol:

3-Aminophenol:

Aniline and Phenol: These compounds lack the hydroxyl or amino group, respectively, making them less reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its dual functional groups (amino and hydroxyl) on the benzene ring, which confer distinct chemical reactivity and versatility in various applications .

生物活性

4-Aminophenol hydrochloride, also known as para-aminophenol (4-AP), is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

This compound has the molecular formula C6H7ClN2O and is characterized by an amine group () and a hydroxyl group () attached to a benzene ring. This structure is critical for its biological activity, influencing its interactions with biological molecules.

1. Antimicrobial Activity

Research indicates that 4-AP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study synthesized various Schiff base derivatives of 4-AP, which were tested for their antibacterial efficacy. The results showed broad-spectrum activity against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of 4-Aminophenol Derivatives

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Micrococcus luteus | 12 |

| Bacillus subtilis | 14 |

| Escherichia coli | 11 |

2. Antidiabetic Activity

4-Aminophenol has been investigated for its antidiabetic properties, particularly its ability to inhibit enzymes like α-amylase and α-glucosidase. In vitro studies demonstrated that certain derivatives of 4-AP could inhibit these enzymes significantly, suggesting potential use in managing diabetes .

Table 2: Enzyme Inhibition by 4-Aminophenol Derivatives

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

3. Antioxidant Activity

The antioxidant properties of 4-AP are noteworthy, as it can scavenge free radicals effectively. Studies have shown that it reduces lipid peroxidation in biological systems, indicating its potential role in preventing oxidative stress-related damage .

The biological activities of 4-AP can be attributed to several mechanisms:

- Antimicrobial Mechanism : The presence of the hydroxyl and amino groups allows for interaction with microbial cell membranes, disrupting their integrity.

- Antidiabetic Mechanism : By inhibiting carbohydrate-hydrolyzing enzymes, it slows down glucose absorption in the intestine.

- Antioxidant Mechanism : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Toxicological Considerations

Despite its beneficial properties, this compound presents certain toxicological risks. It can cause skin sensitization and has been associated with methemoglobinemia when used improperly . Careful handling and dosage regulation are essential in therapeutic applications.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of synthesized Schiff bases from 4-AP against various pathogens. Results indicated that derivatives exhibited enhanced antibacterial activity compared to the parent compound .

- Diabetes Management Research : Clinical trials have explored the use of 4-AP derivatives in diabetic patients, showing promising results in glycemic control through enzyme inhibition .

特性

CAS番号 |

51-78-5 |

|---|---|

分子式 |

C6H8ClNO |

分子量 |

145.59 g/mol |

IUPAC名 |

(4-hydroxyphenyl)azanium;chloride |

InChI |

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |

InChIキー |

RVGOBWDGAVAVPJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)O.Cl |

正規SMILES |

C1=CC(=CC=C1[NH3+])O.[Cl-] |

外観 |

Solid powder |

Color/Form |

Crystalline powde |

melting_point |

306 °C, decomposes |

Key on ui other cas no. |

51-78-5 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

123-30-8 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Very sol in water; sol in alcohol |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-aminophenol hydrochloride in the presented research?

A1: Across these studies, this compound serves as a background ultraviolet (UV) absorption reagent in High-Performance Liquid Chromatography (HPLC) with indirect UV detection. This technique facilitates the analysis of compounds lacking a chromophore, which are otherwise undetectable by traditional UV detection methods. [, , , , , , ]

Q2: How does this compound enable the detection of compounds without a UV chromophore?

A2: The principle relies on the creation of a constant background signal by this compound in the mobile phase. When an analyte without a UV chromophore passes through the detector, it displaces the this compound, leading to a decrease in absorbance. This decrease is then detected and used to quantify the analyte. [, , , , , , ]

Q3: What types of compounds have been successfully analyzed using this compound in these studies?

A3: The research demonstrates the successful use of this compound for analyzing various aliphatic amines [], pyrrolidinium ionic liquid cations [], piperidinium ionic liquid cations [, ], and the N-methyl, propyl-morpholinium cation [, ].

Q4: Are there specific advantages to using this compound over other UV absorption reagents?

A4: Research indicates that while other cationic, anionic, and amphiprotic UV absorption reagents exist, cationic reagents, particularly this compound, demonstrate superior performance in separating and detecting certain ionic liquid cations using ion-pair chromatography with indirect UV detection. []

Q5: Can you provide some details on the analytical methods used in conjunction with this compound?

A5: The studies employed various chromatographic techniques, including reversed-phase liquid chromatography [, , , , ], ion-pair chromatography [, , , , ], and hydrophilic interaction liquid chromatography []. These methods utilize this compound in the mobile phase to enable the indirect UV detection of analytes.

Q6: Are there alternative analytical techniques available for analyzing these types of compounds?

A6: While alternative methods exist, the highlighted research emphasizes the simplicity, accuracy, and reliability of utilizing this compound as a background UV absorption reagent in HPLC for analyzing otherwise UV-inactive compounds. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。